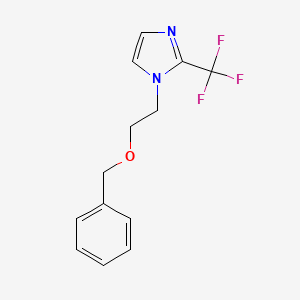
1-(2-(Benzyloxy)ethyl)-2-(trifluoromethyl)-1H-imidazole
描述
1-[2-(Phenylmethoxy)ethyl]-2-(trifluoromethyl)-1H-imidazole is a synthetic organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
属性
分子式 |
C13H13F3N2O |
|---|---|
分子量 |
270.25 g/mol |
IUPAC 名称 |
1-(2-phenylmethoxyethyl)-2-(trifluoromethyl)imidazole |
InChI |
InChI=1S/C13H13F3N2O/c14-13(15,16)12-17-6-7-18(12)8-9-19-10-11-4-2-1-3-5-11/h1-7H,8-10H2 |
InChI 键 |
ZUSADTOBUHGKFN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COCCN2C=CN=C2C(F)(F)F |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Phenylmethoxy)ethyl]-2-(trifluoromethyl)-1H-imidazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 1,2-diketones and urotropine in the presence of ammonium acetate, a simple and efficient solventless microwave-assisted method can be employed to synthesize 4,5-disubstituted imidazoles . Another method involves the use of NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate, followed by base-promoted cycloaddition with benzyl isocyanide derivatives .
Industrial Production Methods
Industrial production of 1-[2-(Phenylmethoxy)ethyl]-2-(trifluoromethyl)-1H-imidazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and catalytic methods can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-[2-(Phenylmethoxy)ethyl]-2-(trifluoromethyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The phenylmethoxy and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 1-[2-(Phenylmethoxy)ethyl]-2-(trifluoromethyl)-1H-imidazole include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.
科学研究应用
1-[2-(Phenylmethoxy)ethyl]-2-(trifluoromethyl)-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes
作用机制
The mechanism of action of 1-[2-(Phenylmethoxy)ethyl]-2-(trifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its binding affinity and stability, contributing to its overall efficacy.
相似化合物的比较
Similar Compounds
- 2-(Phenylmethoxy)ethylamine
- 2-(Trifluoromethyl)imidazole
- 1-(Phenylmethyl)-2-(trifluoromethyl)imidazole
Uniqueness
1-[2-(Phenylmethoxy)ethyl]-2-(trifluoromethyl)-1H-imidazole is unique due to the combination of the phenylmethoxy and trifluoromethyl groups, which impart distinct chemical and biological properties. This combination is not commonly found in other imidazole derivatives, making it a valuable compound for research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


